[2-Chloro-4-(cyanomethyl)phenyl]boronic acid
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Overview
Description
[2-Chloro-4-(cyanomethyl)phenyl]boronic acid is an organoboron compound with the molecular formula C8H7BClNO2 It is a boronic acid derivative that features a phenyl ring substituted with a chlorine atom at the 2-position and a cyanomethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(cyanomethyl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-4-(cyanomethyl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yields and purity. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-4-(cyanomethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[2-Chloro-4-(cyanomethyl)phenyl]boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly as a precursor for biologically active molecules.
Material Science: It is used in the synthesis of advanced materials, including polymers and molecular electronics.
Chemical Biology: The compound is used in the development of probes and sensors for biological applications.
Mechanism of Action
The mechanism of action of [2-Chloro-4-(cyanomethyl)phenyl]boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and cyanomethyl substituents, making it less reactive in certain contexts.
4-Cyanophenylboronic Acid: Similar but lacks the chlorine substituent, affecting its reactivity and applications.
2-Chlorophenylboronic Acid:
Uniqueness
[2-Chloro-4-(cyanomethyl)phenyl]boronic acid is unique due to the presence of both chlorine and cyanomethyl substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
[2-chloro-4-(cyanomethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClNO2/c10-8-5-6(3-4-11)1-2-7(8)9(12)13/h1-2,5,12-13H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBYSNJKMXZFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CC#N)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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